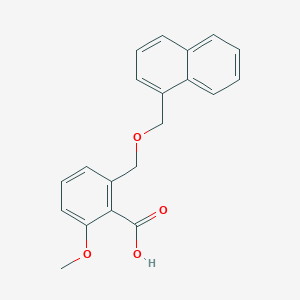

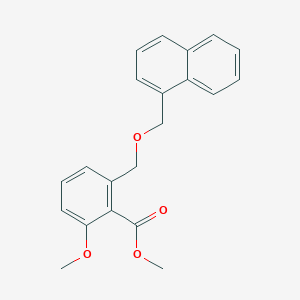

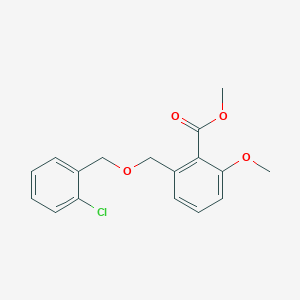

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester (MNBME) is a type of ester that is used in various scientific research applications. It is a derivative of naphthalene and has a methoxy group attached to the benzene ring. MNBME has been used in a variety of biochemical, physiological, and pharmacological studies due to its ability to act as a substrate for a number of enzymes, including cytochrome P450s, and its ability to interact with other molecules.

Aplicaciones Científicas De Investigación

Liquid Crystalline Properties

Research has explored the synthesis and characterization of mesogenic series containing naphthalene derivatives. For example, a study by Thaker et al. (2012) synthesized new mesogenic homologous series with a focus on studying their liquid crystalline properties. These compounds exhibited various mesophases, indicating potential applications in liquid crystal displays and other optical devices (Thaker et al., 2012).

Catalysis and Synthesis

Atla, Kelkar, and Chaudhari (2009) investigated the hydroesterification of vinyl naphthalenes using palladium complexes, leading to the synthesis of esters with potential applications in the synthesis of anti-inflammatory drugs and materials chemistry (Atla et al., 2009). Another study by Kozlov, Tereshko, and Gusak (2006) focused on the synthesis of benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives from vanillin esters of benzoic acids, highlighting the utility of naphthalene derivatives in the development of complex molecular architectures (Kozlov et al., 2006).

Novel Syntheses and Chemical Reactions

A study by Balo et al. (2000) explored the unexpected Dieckmann condensation in the synthesis of a methyl ester derivative, indicating the complexity and unexpected pathways that can occur in synthetic chemistry involving naphthalene derivatives (Balo et al., 2000).

Advanced Materials and Chemical Properties

Research by Hijikata et al. (2010) on the synthesis and crystal structure of naphthalene derivatives provides insights into the molecular arrangements and potential applications of these compounds in materials science, particularly in the development of novel materials with specific optical or electronic properties (Hijikata et al., 2010).

Luminescent Materials

Kim, Baek, and Kim (2006) studied the photophysical properties of naphthalene-1-yl-benzoic acid derivatives, which are important for the development of luminescent materials. Their research into the energy-transfer pathways in luminescent lanthanide complexes could pave the way for new optical materials and sensors (Kim et al., 2006).

Propiedades

IUPAC Name |

methyl 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-25-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPFQPHRLCULJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)

![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)

![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)

![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)